Bromoform-13C

Catalog No.
S1912995
CAS No.
72802-81-4
M.F
CHBr3
M. Wt
253.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoform-13C

CAS Number

72802-81-4

Product Name

Bromoform-13C

IUPAC Name

tribromo(113C)methane

Molecular Formula

CHBr3

Molecular Weight

253.72 g/mol

InChI

InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1

InChI Key

DIKBFYAXUHHXCS-OUBTZVSYSA-N

SMILES

C(Br)(Br)Br

Canonical SMILES

C(Br)(Br)Br

Isomeric SMILES

[13CH](Br)(Br)Br

Bromoform-assisted Aqueous Free Radical Polymerisation

Metal-Mediated Reactions of Bromoform

Soil Organic Matter Studies

Methane Mitigation in Farm Systems

Bromoform in Organic Synthesis

Bromoform-13C is a stable isotopic variant of bromoform, which is a colorless liquid with a chloroform-like odor. It is denser than water, with a density of approximately 2.9 g/cm³, and is slightly soluble in water. Bromoform-13C is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing in biological systems. Its chemical formula is CBr313C\text{CBr}_3^{13}\text{C}, where the carbon atom is the stable isotope carbon-13.

Typical of haloforms, including:

  • Halogenation Reactions: It can react with alkenes and alkynes to form brominated products.
  • Metal-Mediated Reactions: Bromoform-13C can undergo reactions with transition metals, leading to the formation of new brominated compounds. These reactions have applications in synthesizing complex organic molecules .
  • Decomposition: Upon heating, bromoform-13C may decompose to produce toxic gases such as hydrogen bromide and carbon oxybromide .

Bromoform-13C exhibits notable biological activity:

  • Metabolism: It is metabolized primarily in the liver through the cytochrome P450 system, resulting in the production of carbon monoxide and bromide ions. The metabolites are rapidly eliminated from the body, mainly through exhalation .
  • Toxicity: Bromoform-13C can be harmful if ingested or inhaled, causing respiratory irritation and potential neurological effects due to its narcotic properties .

The synthesis of bromoform-13C typically involves:

  • Starting Material: 1,3-dihydroxybenzene-2-13C can be reacted with bromine in an aqueous solution.
  • Intermediate Formation: The synthesis may also involve 13C-dibromomethane as an intermediate, produced from 13C-iodomethane through halogenation reactions.

Bromoform-13C finds applications in various fields:

  • Isotopic Labeling: It is used in biochemical studies to trace metabolic pathways and interactions within living organisms.
  • Organic Synthesis: Bromoform-13C serves as a reagent in synthesizing pharmaceuticals and agrochemicals due to its ability to introduce bromine into organic molecules .
  • Environmental Studies: It aids in understanding the behavior of halogenated compounds in marine environments.

Research has shown that bromoform-13C interacts with haloperoxidase enzymes, which are crucial for various biochemical processes. These interactions help elucidate the metabolic pathways involving halogenated compounds and their ecological impacts. Additionally, studies indicate that bromoform can influence carbon monoxide levels in biological systems, further emphasizing its relevance in toxicological assessments .

Bromoform-13C belongs to a class of compounds known as haloforms. Here are some similar compounds:

CompoundStructure/FormulaKey Differences
ChloroformCHCl3\text{CHCl}_3Contains chlorine instead of bromine; less toxic.
IodoformCHI3\text{CHI}_3Contains iodine; more reactive than bromoform.
DibromomethaneCHBr2H\text{CHBr}_2\text{H}One bromine atom replaced by hydrogen; less dense.
TetrabromomethaneCBr4\text{CBr}_4All hydrogen atoms replaced by bromine; more reactive.

Bromoform-13C is unique due to its specific isotopic labeling with carbon-13, which allows for detailed tracking in biological systems and environmental studies.

Molecular Structure and Formula

Bromoform-13C represents a carbon-13 isotopically labeled variant of the trihalomethane compound bromoform. The compound exhibits the molecular formula ¹³CHBr₃, where the central carbon atom has been replaced with the carbon-13 isotope [1] [2] [3]. This isotopic substitution provides enhanced analytical capabilities for nuclear magnetic resonance spectroscopy and mass spectrometry applications while maintaining the fundamental chemical properties of the parent compound.

The molecular architecture consists of a tetrahedral arrangement with the carbon-13 atom at the center, bonded to three bromine atoms and one hydrogen atom [4]. The compound maintains C₃ᵥ symmetry, characteristic of the trihalomethane family, with the carbon-13 isotope providing distinct spectroscopic signatures that differentiate it from the naturally occurring ¹²C variant [1] [2].

PropertyValueSource
Molecular Formula¹³CHBr₃Multiple commercial suppliers [1] [2] [3]
Molecular Weight253.72 g/molChemSpider, Sigma-Aldrich [2] [3]
Monoisotopic Mass250.766191 DaChemSpider database [2]
CAS Registry Number72802-81-4CAS Registry [1] [2] [3]
InChI KeyDIKBFYAXUHHXCS-OUBTZVSYSA-NPubChem database [1] [3]

Physical Properties

Boiling and Melting Points

Bromoform-13C exhibits thermal properties consistent with its unlabeled counterpart, with a boiling point range of 146-150°C and a melting point of 5-8°C [3] [5]. These values reflect the strong intermolecular forces characteristic of heavy halogenated compounds, where the presence of three bromine atoms contributes significantly to the compound's thermal stability [6] [7].

The relatively low melting point indicates that the compound exists as a liquid at room temperature, facilitating its handling and application in analytical procedures [3] [7]. The boiling point range suggests good thermal stability under standard laboratory conditions, although elevated temperatures may lead to gradual decomposition [6] [7].

Density and Refractive Index

The compound demonstrates exceptionally high density characteristics, with a reported density of 2.974 g/cm³ [8], making it significantly denser than water. This property is attributed to the presence of three heavy bromine atoms within the molecular structure [9] [7]. The high density makes Bromoform-13C particularly useful for density separation applications in analytical chemistry and mineral processing [4].

The refractive index of n₂₀/D 1.596 [3] [5] indicates the compound's strong light-bending properties, consistent with its heavy halogen content. This optical property is valuable for identification and purity assessment using refractometric methods [10] [11].

PropertyValueLiterature Reference
Boiling Point146-150°CSigma-Aldrich specifications [3] [5]
Melting Point5-8°CSigma-Aldrich specifications [3] [5]
Density2.974 g/cm³ChemNet database [8]
Refractive Indexn₂₀/D 1.596Sigma-Aldrich specifications [3] [5]
Specific Gravity2.89 (relative to water)General bromoform data [12]
Vapor Pressure5 mmHg at 20°CGeneral bromoform data [6] [12]

Solubility Characteristics

Bromoform-13C exhibits limited aqueous solubility, with water solubility of approximately one part in 800 parts water, equivalent to about 3.0 g/L at 20°C [4] [13]. This poor water solubility is characteristic of halogenated hydrocarbons and reflects the compound's hydrophobic nature [4] [13].

In contrast, the compound demonstrates complete miscibility with most organic solvents, including ethanol, benzene, chloroform, diethyl ether, petroleum ether, acetone, and various oils [4] [13]. This broad solvent compatibility makes Bromoform-13C highly versatile for analytical applications and extraction procedures [4] [13].

SolventSolubilityNotes
WaterVery slightly soluble (1:800 parts)Approximately 3.0 g/L at 20°C [4] [13]
EthanolMiscibleComplete miscibility [4] [13]
BenzeneMiscibleComplete miscibility [4] [13]
ChloroformMiscibleComplete miscibility [4] [13]
Diethyl EtherMiscibleComplete miscibility [4] [13]
Petroleum EtherMiscibleComplete miscibility [4] [13]
AcetoneMiscibleComplete miscibility [4] [13]
OilsMiscibleComplete miscibility [4] [13]

Isotopic Specifications

Isotopic Enrichment Parameters

The isotopic enrichment of Bromoform-13C represents a significant enhancement over natural carbon-13 abundance. Commercial preparations typically achieve isotopic enrichment levels of ≥99 atom % ¹³C, representing an approximately 90-fold increase over the natural abundance of carbon-13, which occurs at only 1.1% in nature [3] [14] [15].

This high level of isotopic enrichment is critical for nuclear magnetic resonance applications, where the enhanced signal intensity from the carbon-13 nucleus provides improved sensitivity and resolution compared to natural abundance measurements [16] [17] [18]. The isotopic purity specification of ≥99% ensures minimal interference from unlabeled carbon-12 variants during analytical procedures [3] [5].

Monoisotopic Mass Considerations

The monoisotopic mass of 250.766191 Da for Bromoform-13C reflects the mass contribution of the carbon-13 isotope compared to the standard bromoform molecule [2]. This mass difference of approximately 1 Da (M+1 pattern) is readily detectable using mass spectrometry techniques, enabling precise identification and quantification of the labeled compound in complex mixtures [2] [14].

The mass shift characteristic provides a valuable analytical tool for metabolic studies, reaction mechanism investigations, and quantitative analysis applications where isotopic labeling serves as an internal standard or tracer [16] [17] [14].

ParameterValueSignificance
¹³C Isotopic Enrichment≥99 atom %High isotopic labeling for NMR studies [3] [5]
Isotopic Purity≥99% (CP)Chemical purity specification [3] [5]
Mass ShiftM+1Mass spectrometry identification [2] [14]
Natural ¹³C Abundance (comparison)1.1%Natural isotope reference [14] [15]
Enrichment Factor~90-fold enrichmentEnhancement over natural abundance [14] [15]

Stability Factors

Copper Wire Stabilization Mechanism

The stabilization of Bromoform-13C through copper wire addition represents a crucial aspect of maintaining compound integrity during storage and handling. Copper functions as an effective radical scavenging agent and antioxidant, preventing the formation of decomposition products that could compromise the compound's analytical utility [3] [19] [5].

The copper stabilization mechanism operates through the metal's ability to donate electrons to neutralize free radicals that may form during exposure to light, heat, or oxidative conditions [20] [21] [22]. This electron transfer process prevents the initiation of radical chain reactions that could lead to the breakdown of the carbon-bromine bonds [20] [23] [22].

Copper's effectiveness as a stabilizer stems from its multiple oxidation states and its ability to form stable complexes with organic molecules [20] [21] [24]. The metal can undergo reversible oxidation-reduction cycles, continuously providing antioxidant protection without being consumed in the process [25] [24]. This mechanism is particularly important for halogenated compounds like Bromoform-13C, which are susceptible to photodegradation and radical-mediated decomposition [26] [27].

Research has demonstrated that copper-containing stabilizers can significantly extend the shelf life of halogenated organic compounds by preventing the formation of reactive intermediates [20] [21] [24]. The copper wire format provides a convenient method for incorporating the stabilizer without introducing additional liquid phases that might interfere with analytical applications [3] [19] [5].

Stabilization MethodMechanism/PurposeTechnical Details
Copper Wire AdditionRadical scavenging and antioxidant activityCopper acts as electron donor to neutralize free radicals [20] [21] [24]
Storage ConditionsInert atmosphere storage recommendedStorage at +15°C to +25°C [3] [7]
Light ProtectionPrevents photodegradationLight-sensitive compound requires dark storage [7] [26]
Temperature ControlMaintains chemical integrityGradual decomposition occurs at elevated temperatures [6] [7]

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Bromoform-13C

Dates

Modify: 2023-08-16

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